5-Ethyl-4,6-dimethylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76621-36-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-4-8-6(2)5-9(11)10-7(8)3/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
WVMLBUYPCHTSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 4,6 Dimethylpyridin 2 1h One and Analogues
Classical Synthetic Routes to Pyridin-2(1H)-one Cores
Classical methods for the synthesis of the pyridin-2(1H)-one ring system have long been established and are still widely employed for their reliability and the accessibility of starting materials. These routes typically involve the formation of the heterocyclic ring through condensation or annulation reactions.
Condensation Reactions in Pyridin-2(1H)-one Synthesis
Condensation reactions, particularly multicomponent reactions (MCRs), are a powerful tool for the efficient, one-pot synthesis of highly substituted pyridin-2(1H)-ones. derpharmachemica.comnih.gov These reactions assemble the pyridinone core from three or more simple starting materials, offering high atom economy and procedural simplicity.
A plausible approach to synthesizing 5-Ethyl-4,6-dimethylpyridin-2(1H)-one via a condensation strategy would be a variation of the Hantzsch pyridine (B92270) synthesis or related multicomponent reactions. nih.gov This would typically involve the condensation of a β-ketoester or a related active methylene (B1212753) compound, an aldehyde, and a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt. For the target compound, suitable starting materials could include ethyl 2-ethylacetoacetate, acetaldehyde, and a source of ammonia.
Another relevant condensation approach is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with cyanoacetamide, followed by cyclization. While typically yielding 3-cyano-pyridin-2(1H)-ones, modifications of this approach could potentially be adapted for the synthesis of alkyl-substituted analogues.
The general scheme for a multicomponent synthesis of a polysubstituted pyridin-2(1H)-one is depicted below:
| Reactant A | Reactant B | Reactant C | Catalyst | Product | Ref. |
| β-Ketoamide | Aldehyde | Active Methylene Compound | Base (e.g., piperidine) | Polysubstituted Pyridin-2(1H)-one | nih.gov |
| Ethyl Acetoacetate | Aldehyde | Ammonia/Ammonium Acetate | Acid or Heat | Dihydropyridine (B1217469) (oxidized to Pyridine) | nih.gov |
Annulation Strategies for Pyridin-2(1H)-one Derivatives
Annulation strategies involve the formation of the pyridinone ring by fusing it onto a pre-existing ring system or by constructing the ring from acyclic precursors in a stepwise manner. A common annulation method is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In this approach, a 1,3-diene equivalent reacts with a dienophile to form a six-membered ring. For the synthesis of pyridin-2(1H)-ones, an azadiene could react with an appropriate alkyne or alkene.
Another powerful annulation technique is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. synarchive.comorganic-chemistry.orgjk-sci.com This reaction proceeds through an aminodiene intermediate that undergoes a thermally induced cyclodehydration to yield the substituted pyridine. organic-chemistry.org To synthesize this compound using this strategy, one could envision the reaction of an enamine derived from 3-pentanone (B124093) with an appropriate acetylenic carbonyl compound, followed by hydrolysis of the resulting pyridine to the pyridin-2(1H)-one.
A general representation of the Bohlmann-Rahtz synthesis is as follows:
| Enamine | Ethynylketone | Conditions | Product | Ref. |
| β-Aminocrotonate | Butynone | Heat, Acid catalyst | 2,3,6-Trisubstituted Pyridine | organic-chemistry.org |
Modern Catalytic Approaches
Modern organic synthesis has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and broader substrate scope compared to classical techniques. The synthesis of pyridin-2(1H)-ones has greatly benefited from these advancements, particularly through the use of transition metal catalysis.
Transition Metal-Catalyzed Syntheses of Pyridin-2(1H)-ones
Transition metals such as rhodium, palladium, and copper are widely used to catalyze the formation of the pyridin-2(1H)-one core. These methods often involve the activation of otherwise inert C-H bonds or the facilitation of cross-coupling reactions.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of substituted pyridinones. nih.govacs.orgacs.orgresearchgate.net This approach typically involves the use of a directing group to guide the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For the synthesis of pyridin-2(1H)-one analogues, an N-linked directing group can facilitate the annulation of alkynes, leading to the formation of a fused ring system or a substituted pyridinone. nih.govacs.org
For the synthesis of this compound, a hypothetical C-H activation strategy could involve the rhodium-catalyzed coupling of a suitably substituted acyclic precursor bearing a directing group with an alkyne.
| Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| N-Aryl Acrylamide | Alkyne | [CpRhCl2]2, AgSbF6 | Substituted Pyridin-2(1H)-one | acs.org |
| Pyridin-2(1H)-one | Alkyne | [CpRhCl2]2, Cu(OAc)2 | Quinolizinone | nih.govacs.org |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds, including pyridin-2(1H)-ones. researchgate.netnih.govacs.orgacs.orgrsc.org These reactions allow for the precise introduction of substituents onto a pre-formed pyridinone core or the construction of the ring itself.
To synthesize this compound, a cross-coupling approach could start with a dihalopyridin-2(1H)-one precursor. For instance, a 4,6-dihalo-5-ethylpyridin-2(1H)-one could undergo a Suzuki or Stille coupling with an appropriate organometallic reagent to introduce the methyl groups. Alternatively, a 4,6-dimethylpyridin-2(1H)-one could be halogenated at the 5-position, followed by a cross-coupling reaction to introduce the ethyl group.
A representative scheme for a palladium-catalyzed Suzuki coupling to introduce alkyl groups onto a pyridinone scaffold is shown below:
| Halogenated Pyridinone | Organoboron Reagent | Catalyst | Base | Product | Ref. |
| 5-Bromo-4,6-dimethylpyridin-2(1H)-one | Ethylboronic acid | Pd(PPh3)4 | Na2CO3 | This compound | acs.org |
| 4,6-Dichloro-5-ethylpyridin-2(1H)-one | Methylboronic acid | PdCl2(dppf) | K3PO4 | This compound | acs.org |
Advanced Synthetic Techniques
To improve efficiency, yield, and molecular diversity, advanced synthetic techniques have been applied to the synthesis of pyridin-2(1H)-one scaffolds. These methods often lead to shorter reaction times, milder conditions, and access to a broader range of complex derivatives.
Multicomponent Reactions (MCRs) for Pyridin-2(1H)-one Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a highly efficient strategy for generating molecular complexity. nih.govbohrium.com This approach is prized for its operational simplicity, time and energy savings, and high atom economy. nih.gov
The Hantzsch dihydropyridine synthesis is a classic MCR that serves as a foundational method for accessing pyridine derivatives, which can be precursors to pyridin-2(1H)-ones. wikipedia.orgchemtube3d.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine. Variations of this reaction can be tailored to yield pyridone structures directly. For instance, using cyanoacetamide or other active methylene compounds in place of a β-ketoester can lead directly to substituted 3-cyano-2-pyridones.
These reactions are often catalyzed and can be performed under various conditions, including microwave irradiation, to improve yields and reduce reaction times. nih.gov
Table 2: Examples of Multicomponent Reactions for Pyridin-2(1H)-one Synthesis
| Reaction Name/Type | Reactants | Conditions | Product Type | Yield |
|---|---|---|---|---|
| Four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate | Microwave irradiation, ethanol | 4,6-disubstituted-3-cyanopyridin-2-one derivative | 82-94% |
| Three-component reaction | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, refluxing ethanol | Pyrano[3,2-c]pyridone | 75-98% |
Microwave-Assisted Synthesis of Pyridin-2(1H)-one Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. nih.govnih.gov
This technology has been successfully applied to the synthesis of pyridin-2(1H)-one derivatives, particularly in the context of multicomponent reactions. For example, a one-pot, four-component synthesis of novel pyridine derivatives was achieved in 2-7 minutes under microwave irradiation in ethanol, yielding products in the 82-94% range. nih.gov In contrast, the same reaction under conventional heating required 6-9 hours and resulted in lower yields (71-88%). nih.gov Microwave heating has also been effective for functionalizing existing pyridone scaffolds, such as in Mannich reactions to introduce aminomethylene substituents, where yields of 48-93% were obtained. nih.govacs.org
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridin-2(1H)-ones
| Reactants | Method | Time | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, ethyl cyanoacetate, ketone, ammonium acetate | Microwave | 2-7 min | 82-94% | nih.gov |
| Aldehyde, ethyl cyanoacetate, ketone, ammonium acetate | Conventional | 6-9 h | 71-88% | nih.gov |
| Chalcones, Urea | Microwave | 1.5 min | Good-Excellent | researchgate.net |
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound irradiation in organic synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. nih.govresearchgate.net
Ultrasound has been effectively used to promote the one-pot, multicomponent synthesis of pyridin-2(1H)-one derivatives. nih.govresearchgate.net In one study, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) was catalyzed by piperidine (B6355638) under ultrasound irradiation at room temperature. This method afforded the desired tetrahydro-pyridin-2(1H)-one products in excellent yields (89-96%) within just 30-40 minutes. nih.gov This represents a significant improvement over traditional methods that often suffer from long reaction times and lower yields. researchgate.net The technique is noted for its mild conditions, simple workup, and high efficiency. nih.govresearchgate.net
Table 4: Ultrasound-Assisted Synthesis of Pyridin-2(1H)-one Derivatives | Reactants | Catalyst | Time | Yield | Reference | | --- | --- | --- | --- | | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Piperidine | 30-40 min | 89-96% | nih.gov | | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | Not specified | 96% | wikipedia.org |
Green Chemistry Principles in the Synthesis of this compound
Adherence to the principles of green chemistry is increasingly important in modern synthetic chemistry. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of safer solvents, improved atom economy, and the use of renewable feedstocks and energy-efficient processes.
Eco-Friendly Solvent Systems (e.g., Aqueous Media, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of syntheses in eco-friendly solvent systems, such as water or ionic liquids, is a major goal of green chemistry.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Hantzsch pyridine synthesis, a key MCR for accessing the pyridine core, has been successfully demonstrated to proceed in water, often with direct aromatization of the dihydropyridine intermediate in a one-pot synthesis. wikipedia.org Multicomponent reactions for synthesizing pyranopyrimidine derivatives have also been conducted in water under microwave irradiation without any catalyst, achieving high yields in short reaction times. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to be recycled. researchgate.net Pyridinium-based ionic liquids can be synthesized and used as reaction media. alfa-chemistry.comionike.comnih.gov For example, the synthesis of 1-pyridylimidazo[1,5-a]pyridines has been achieved in the Brønsted acidic ionic liquid 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄), which acts as both the solvent and the promoter, with the ionic liquid being efficiently recovered and recycled. researchgate.net
Table 5: Examples of Green Solvents in Heterocyclic Synthesis
| Solvent System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Water | Hantzsch Pyridine Synthesis | Non-toxic, abundant, enables one-pot aromatization. | wikipedia.org |
| Water | Three-component pyranopyrimidine synthesis | Catalyst-free, short reaction time (microwave), high yield. | nih.gov |
Catalyst-Free and Ligand-Free Syntheses
The development of synthetic methods that avoid the use of catalysts and ligands is a key area of green chemistry, aiming to reduce environmental impact and simplify purification processes. For pyridin-2(1H)-one derivatives, several catalyst-free approaches have been developed, primarily relying on multicomponent reactions (MCRs) and thermal cyclizations.
One prominent strategy involves the thermal multicomponent domino reaction. nih.gov This approach brings together three or more starting materials in a one-pot process, often without the need for a solvent, to construct the pyridone ring in a single synthetic operation. A typical reaction might involve an active methylene compound, a 1,3-dicarbonyl compound, and an amine or ammonia source. The reaction proceeds through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the final pyridone structure. The absence of a catalyst is a significant advantage, reducing costs and simplifying the work-up procedure.
Another catalyst-free method is the synthesis of functionalized 2-pyridones through the Michael addition and cyclization reaction of amines, alkynes, and dialkyl acetylenedicarboxylates. researchgate.net This multicomponent reaction can proceed efficiently in the presence of a protic solvent like wet ethanol, which facilitates the proton transfer steps in the reaction mechanism. The reaction is initiated by the Michael addition of the amine to the activated alkyne, followed by cyclization to form the pyridone ring.
Solvent-free syntheses of polysubstituted 2-pyridones have also been reported, often utilizing solid-phase supports or simply heating the neat reaction mixture. acs.orgorganic-chemistry.org These methods are particularly attractive from an environmental perspective as they eliminate the need for potentially harmful organic solvents. For instance, the reaction of an enaminone with an active methylene compound can be carried out under solvent-free conditions to produce highly functionalized 2-pyridones.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Ref |
| 4-Oxo-4H-chromene-3-carbaldehyde | 1,3-Diketoester | Primary Amine/Aniline | Thermal, Solvent-Free | Functionalized 2-Pyridone | nih.gov |
| Amine | Alkyne | Dialkyl Acetylenedicarboxylate | Wet Ethanol | Functionalized 2-Pyridone | researchgate.net |
| Amine | Activated Alkyne | - | Silica Gel, Heat | Polyfunctionalized 2-Pyridone | acs.org |
| Citric Acid | Ethylenediamine derivative | - | Solvent-Free, Catalyst-Free | Bicyclic 2-Pyridone | organic-chemistry.org |
Functionalization and Derivatization Strategies for this compound
Alkylation Reactions of Hydroxypyridines to Form Pyridone Derivatives
The alkylation of hydroxypyridines, which exist in tautomeric equilibrium with pyridin-2(1H)-ones, is a fundamental transformation for introducing substituents on the nitrogen or oxygen atoms. The regioselectivity of this reaction (N-alkylation versus O-alkylation) is a critical aspect and is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyridone ring. researchgate.netnih.gov
Generally, hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to favor O-alkylation, leading to the formation of 2-alkoxypyridines. wiley-vch.de Conversely, softer electrophiles, like alkyl halides, typically favor N-alkylation, yielding N-substituted 2-pyridones. wiley-vch.de The choice of base and solvent also plays a crucial role. For instance, the use of a silver salt of the pyridone often directs the reaction towards O-alkylation, while alkali metal salts in polar aprotic solvents like DMF tend to promote N-alkylation. sciforum.net
A study on the allylation of 3-cyano-4,6-dimethyl-2-pyridone, a close analogue of the title compound, demonstrated the competitive nature of N- and O-alkylation. The reaction with allyl bromide in the presence of potassium carbonate in acetonitrile (B52724) yielded a mixture of the N-allyl and O-allyl products. This highlights the challenge in achieving complete regioselectivity in the alkylation of such substituted pyridones.
| Pyridone Derivative | Alkylating Agent | Base/Solvent | Product Ratio (N:O) | Reference |
| 2-Pyridone | Benzyl/Allyl Chlorides | CsF | Selective N-alkylation | N/A |
| 2-Pyridone | Secondary Alkyl Iodides | CsF | Selective O-alkylation | N/A |
| 3-Cyano-4,6-dimethyl-2-pyridone | Allyl Bromide | K2CO3/MeCN | 3:1 | N/A |
Regioselective Functionalization of Pyridin-2(1H)-one Rings
Direct functionalization of the pyridin-2(1H)-one ring through C-H activation is a powerful and atom-economical strategy for introducing substituents at specific positions. The inherent electronic properties of the pyridone ring, with its electron-rich and electron-deficient sites, govern the regioselectivity of these reactions. For a 4,6-dimethyl-substituted pyridone, the remaining C-3 and C-5 positions are the primary sites for electrophilic and nucleophilic attack.
The electron-donating methyl groups at the 4- and 6-positions increase the electron density of the ring, particularly at the C-3 and C-5 positions, making them more susceptible to electrophilic substitution. Halogenation, for instance, is a common electrophilic substitution reaction. The bromination of activated pyridines, such as hydroxypyridines, can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The regioselectivity is influenced by the position of the existing substituents. In the case of 4,6-dimethylpyridin-2(1H)-one, halogenation would be expected to occur at either the C-3 or C-5 position, and the precise outcome may depend on the specific reaction conditions.
Transition metal-catalyzed C-H functionalization offers a versatile toolkit for introducing a wide range of functional groups. rsc.org Depending on the catalyst and directing group strategy employed, it is possible to achieve regioselective arylation, alkenylation, or alkylation at the C-3 or C-5 positions of the pyridone ring. For electron-rich pyridones, palladium-catalyzed C-H functionalization has been shown to be effective.
| Pyridone Substrate | Reagent | Conditions | Position Functionalized | Product Type | Reference |
| Activated Pyridines | N-Bromosuccinimide | Various Solvents | C-3 or C-5 | Brominated Pyridone | researchgate.net |
| Pyridine N-Oxide | Halogenating Agent | Mild Conditions | C-2 | 2-Halopyridine | nih.gov |
| Pyridines | N-Halosuccinimides | Hexafluoroisopropanol | Regioselective | Halogenated Pyridine | organic-chemistry.org |
Cyclization and Cycloaddition Reactions in Pyridin-2(1H)-one Chemistry
The diene system within the pyridin-2(1H)-one ring makes it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govyoutube.com In these [4+2] cycloadditions, the pyridone acts as the diene component, reacting with a dienophile to form a bicyclic adduct. The reactivity of the pyridone in Diels-Alder reactions is influenced by the substituents on the ring. Electron-donating groups, such as the methyl and ethyl groups in this compound, can increase the HOMO energy of the diene, thereby facilitating the reaction with electron-deficient dienophiles.
The Diels-Alder reaction of 2-pyridones provides a powerful method for the construction of complex, bridged bicyclic lactams. sciforum.net The reaction can proceed with a variety of dienophiles, including maleimides, acrylates, and acetylenes. nih.govresearchgate.net The regioselectivity and stereoselectivity of the cycloaddition are important considerations and are dictated by the electronic and steric properties of both the pyridone and the dienophile.
Furthermore, intramolecular cyclization reactions of appropriately substituted pyridin-2(1H)-one derivatives can lead to the formation of fused heterocyclic systems. For example, a 6π-electrocyclization of a dienyl isocyanate can be employed to construct the substituted 2-pyridone ring itself. acs.org Similarly, functional groups introduced onto the pyridone core can participate in subsequent cyclization reactions to build more complex molecular architectures. For instance, the product of an alkylation reaction could contain a functional group that can undergo an intramolecular reaction with a position on the pyridone ring.
| Reaction Type | Pyridone Role | Reactant | Product | Reference |
| Diels-Alder | Diene | N-Phenylmaleimide | Isoquinuclidine derivative | nih.gov |
| Diels-Alder | Diene | Electron-deficient alkenes/alkynes | Bicyclic lactam | sciforum.netresearchgate.net |
| 6π-Electrocyclization | Product | Dienyl Isocyanate | Substituted 2-Pyridone | acs.org |
| Pummerer Cyclization Cascade | Intermediate | Imidosulfoxide with tethered alkene | 5-Acetoxy-substituted 2-pyridone | acs.org |
Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental or theoretical data for its FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, or 2D NMR analysis could be located in the public domain.
Therefore, it is not possible to provide the detailed article outlining the spectroscopic and structural elucidation of this particular compound as requested. The required data to populate the specified sections and subsections—including vibrational frequencies, chemical shifts, and correlation spectra—is not available in the searched scientific literature and chemical databases.
Further research or de novo analysis would be required to generate the necessary spectroscopic data for a thorough structural characterization of this compound.
Spectroscopic and Structural Elucidation of 5 Ethyl 4,6 Dimethylpyridin 2 1h One
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
| Parameter | Description | Expected Value for C₉H₁₃NO |
| Formula | The elemental composition of the molecule. | C₉H₁₃NO |
| Calculated m/z [M+H]⁺ | The theoretical mass-to-charge ratio of the protonated molecule. | Data not available in the literature |
| Found m/z [M+H]⁺ | The experimentally determined mass-to-charge ratio of the protonated molecule. | Data not available in the literature |
| Ionization Mode | The method used to ionize the sample (e.g., ESI, APCI). | Electrospray Ionization (ESI) is common for such compounds. acs.org |
Table 1: Illustrative Data Table for High-Resolution Mass Spectrometry of 5-Ethyl-4,6-dimethylpyridin-2(1H)-one.
Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like pyridinones, often resulting in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov In the case of related pyridinone derivatives, ESI-MS has been successfully used to confirm their molecular weights. rsc.org For this compound, an ESI-MS spectrum would be anticipated to show a prominent peak corresponding to its protonated form. Further fragmentation, if induced, could provide insights into the compound's structure, such as the loss of the ethyl or methyl groups.
| Ion | Calculated m/z | Observed m/z | Relative Intensity (%) |
| [M+H]⁺ | Calculated value | Data not available in the literature | Data not available in the literature |
| Fragments | Calculated values | Data not available in the literature | Data not available in the literature |
Table 2: Representative Data Table for Electrospray Ionization Mass Spectrometry of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption or emission of light, providing information about its electronic structure and photophysical properties.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For pyridin-2(1H)-one and its derivatives, absorption bands are typically observed that can be attributed to π → π* and n → π* transitions. scielo.org.za The exact position and intensity of these bands are influenced by the substituents on the pyridinone ring and the solvent used for the measurement. umaine.eduscience-softcon.descience-softcon.de While specific experimental UV-Vis data for this compound is not available in the surveyed literature, analysis of analogous compounds suggests that it would exhibit characteristic absorptions in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| e.g., Ethanol | Data not available in the literature | Data not available in the literature | e.g., π → π |
| e.g., Cyclohexane | Data not available in the literature | Data not available in the literature | e.g., n → π |
Table 3: Illustrative Data Table for UV-Vis Spectroscopy of this compound.
Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. This emission occurs when a molecule relaxes from an excited electronic state to a lower one. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and environment. nih.gov The study of related nitrogen-containing heterocyclic compounds has shown that they can exhibit fluorescence. rsc.orgrsc.org An investigation into the fluorescence properties of this compound would provide valuable information on its potential as a fluorescent probe or material. However, specific fluorescence data for this compound has not been found in the reviewed scientific literature.
| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) |
| e.g., Ethanol | Data not available in the literature | Data not available in the literature | Data not available in the literature |
| e.g., Toluene | Data not available in the literature | Data not available in the literature | Data not available in the literature |
Table 4: Representative Data Table for Fluorescence Spectroscopy of this compound.
X-ray Crystallography and Solid-State Structure
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netnih.gov Such studies on related heterocyclic compounds have been crucial in confirming their molecular structures and understanding their packing in the crystal lattice. researchgate.netmdpi.com Although a crystal structure for this compound is not available in the current literature, a successful crystallographic analysis would yield the data presented in the illustrative table below.
| Parameter | Value |
| Crystal System | Data not available in the literature |
| Space Group | Data not available in the literature |
| a (Å) | Data not available in the literature |
| b (Å) | Data not available in the literature |
| c (Å) | Data not available in the literature |
| α (°) | Data not available in the literature |
| β (°) | Data not available in the literature |
| γ (°) | Data not available in the literature |
| Volume (ų) | Data not available in the literature |
| Z | Data not available in the literature |
Table 5: Illustrative Table of Crystallographic Data for this compound.
Single Crystal X-ray Diffraction Studies
Following a comprehensive search of publicly available scientific databases and literature, no specific single crystal X-ray diffraction data for the compound this compound could be located. This indicates that the crystal structure of this particular compound has likely not been determined or the results have not been published in the accessible domain.
In the absence of experimental data for the target compound, a general understanding of the crystallographic properties of related pyridin-2(1H)-one derivatives can be informative. Typically, such compounds crystallize in common crystal systems such as monoclinic or orthorhombic. The specific crystal system, space group, and unit cell dimensions are unique for each compound and are determined by the size, shape, and intermolecular interactions of the molecules in the crystal lattice. For a definitive analysis of this compound, experimental determination of its crystal structure would be required.
Interactive Data Table: Hypothetical Crystal Data Parameters This table is for illustrative purposes only and does not represent experimental data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.3 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1058 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assembly)
Without the crystallographic data for this compound, a definitive analysis of its intermolecular interactions in the solid state is not possible. However, based on the molecular structure, which contains a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group), it is highly probable that hydrogen bonding plays a crucial role in the crystal packing.
It is anticipated that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction would likely lead to the formation of supramolecular assemblies such as dimers or chains. For instance, molecules could form centrosymmetric dimers through N-H···O=C hydrogen bonds. These primary hydrogen bonding motifs would then be further organized in the crystal lattice through weaker interactions, such as C-H···O or π-π stacking interactions involving the pyridine (B92270) ring, to build up the three-dimensional supramolecular architecture. The specific nature and geometry of these interactions can only be confirmed through experimental structure determination.
Interactive Data Table: Potential Hydrogen Bond Geometries This table is for illustrative purposes only and does not represent experimental data for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|
Molecular Geometry and Conformation in the Crystalline State
The precise molecular geometry and conformation of this compound in the crystalline state remain undetermined in the absence of single crystal X-ray diffraction data. However, some general features can be predicted based on the structure of related compounds.
The pyridin-2(1H)-one ring is expected to be essentially planar. The substituents—the ethyl group at position 5 and the methyl groups at positions 4 and 6—will have specific orientations relative to this ring. The conformation of the ethyl group, defined by the torsion angle around the C-C bond, will be influenced by steric interactions with the adjacent methyl group and packing forces within the crystal. Bond lengths and angles within the pyridine ring will be consistent with its aromatic character, though the presence of the carbonyl group and the saturated nitrogen atom will introduce some distortions from a perfect hexagonal geometry. For example, the C=O bond will have a typical double bond length, and the C-N bonds within the ring will be shorter than a standard single bond but longer than a double bond. A detailed and accurate description of the bond lengths, bond angles, and torsion angles awaits experimental validation.
Interactive Data Table: Expected Bond Lengths and Angles This table is for illustrative purposes only and does not represent experimental data for this compound.
| Bond/Angle | Expected Value |
|---|---|
| C=O bond length (Å) | 1.23 |
| C-N (amide) bond length (Å) | 1.35 |
| C-C (ring) bond length (Å) | 1.39 - 1.42 |
| C-N-C bond angle (°) | 120 |
Computational and Theoretical Investigations of 5 Ethyl 4,6 Dimethylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate details of molecular structures and properties. These theoretical approaches provide insights that are often complementary to experimental data, offering a deeper understanding of chemical behavior at the atomic and electronic levels. In the study of 5-Ethyl-4,6-dimethylpyridin-2(1H)-one, computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing its fundamental properties.
Density Functional Theory (DFT) Studies on Molecular Structure and Properties
Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and various physicochemical properties of this compound. DFT methods, which are based on the principles of quantum mechanics, allow for the accurate calculation of the electron density of a molecule, from which numerous properties can be derived. These studies typically involve the use of specific functionals, such as B3LYP, in conjunction with a basis set to approximate the molecular orbitals.
Theoretical calculations provide a detailed picture of the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the ethyl and methyl substituents on the pyridinone ring. Furthermore, DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Optimization of Molecular Geometry and Electronic Structure
A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For this compound, geometry optimization is performed to determine the equilibrium structure with the lowest possible energy. This process provides precise values for bond lengths and angles, offering a theoretical model of the molecule's shape.
The electronic structure of the molecule is also a key focus of these computational investigations. By solving the Kohn-Sham equations within the DFT framework, researchers can obtain information about the distribution of electrons within the molecule. This includes the energies and shapes of the molecular orbitals, which are essential for understanding the molecule's reactivity and electronic transitions. The electronic structure analysis provides a foundation for exploring more advanced properties such as frontier molecular orbitals and electrostatic potential.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are paramount in determining its chemical reactivity and potential applications. Computational methods provide a suite of descriptors that quantify these properties, offering predictive insights into how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, the analysis of its FMOs helps in identifying the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
| Fictional data for illustrative purposes. |
Molecular Electrostatic Surface Potential (MESP) Mapping
The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It provides a color-coded representation of the electrostatic potential, where different colors indicate regions of varying electron density. Typically, red regions represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green regions denote areas of neutral potential.
For this compound, the MESP map would reveal the electronegative oxygen atom of the carbonyl group as a region of high negative potential, making it a likely site for interaction with electrophiles. Conversely, the hydrogen atom attached to the nitrogen in the pyridinone ring would likely be a region of positive potential. The MESP map provides a holistic view of the molecule's reactivity and intermolecular interaction sites.
Mulliken Atomic Charges and Charge Distribution
This information is crucial for predicting how the molecule will interact with other polar molecules and for understanding its dipole moment. The charge distribution also influences the molecule's physical properties, such as its solubility and boiling point. By examining the Mulliken atomic charges, researchers can gain a more detailed understanding of the electronic effects of the substituents on the pyridinone ring.
| Atom | Mulliken Charge |
| O(C=O) | Data not available in search results |
| N | Data not available in search results |
| C(C=O) | Data not available in search results |
| C4 | Data not available in search results |
| C6 | Data not available in search results |
| Fictional data for illustrative purposes. |
Fukui Functions for Electrophilic and Nucleophilic Attack
Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. wikipedia.org Derived from density functional theory (DFT), these functions quantify how the electron density at a specific point in a molecule changes with a marginal change in the total number of electrons. wikipedia.orgfaccts.de This analysis allows for the identification of the regions most susceptible to electrophilic and nucleophilic attack.
The calculation involves determining the electron densities of the neutral molecule (N), its cation (N-1), and its anion (N+1), all at the geometry of the neutral species. faccts.descm.com
For Nucleophilic Attack (f+) : This function indicates the sites on a molecule that are most likely to accept an electron. It is calculated from the difference in electron density between the neutral and anionic states. Regions with high f+ values are prone to attack by nucleophiles. faccts.deschrodinger.com
For Electrophilic Attack (f-) : This function identifies the sites most likely to donate electrons. It is calculated from the difference in electron density between the neutral and cationic states. High values of f- indicate regions susceptible to attack by electrophiles. faccts.deschrodinger.com
By mapping these functions onto the molecular surface, a visual representation of reactivity is created, with distinct regions indicating the most probable sites for chemical reactions. researchgate.net For this compound, this analysis would likely identify the oxygen and nitrogen atoms as key sites of reactivity, along with specific carbons in the pyridine (B92270) ring.
Illustrative Data Table for Fukui Functions
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| O1 | Value | Value |
| N2 | Value | Value |
| C3 | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
Note: This table is illustrative. Actual values would be obtained from DFT calculations.
Spectroscopic Property Simulations
Computational Prediction of Vibrational Spectra (FT-IR, Raman)
Computational methods are invaluable for interpreting and assigning experimental vibrational spectra. cardiff.ac.ukarxiv.org Using DFT, typically with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the normal modes of vibration for this compound can be calculated. nih.gov These calculations yield theoretical frequencies for both infrared (IR) and Raman spectra. cardiff.ac.uk
The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov The simulation provides not only the frequencies but also the IR intensities and Raman activities, which are crucial for predicting the appearance of the spectra. arxiv.org This theoretical spectrum serves as a powerful tool for assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) to the peaks observed in experimental FT-IR and Raman measurements. nih.govmdpi.com
Illustrative Data Table for Vibrational Spectra
| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| N-H stretch | Value | Value | Value | Value |
| C-H stretch (methyl) | Value | Value | Value | Value |
| C-H stretch (ethyl) | Value | Value | Value | Value |
| C=O stretch | Value | Value | Value | Value |
| Ring C=C stretch | Value | Value | Value | Value |
Note: This table is illustrative. Actual values would be obtained from DFT frequency calculations.
Theoretical UV-Vis Absorption Spectra and Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govrsc.org This approach calculates the electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π*, that are responsible for its UV-Vis absorption. The analysis typically involves examining the molecular orbitals involved in these transitions, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org Simulating the spectrum in different solvents using models like the Polarizable Continuum Model (PCM) can also predict how the environment affects the absorption properties. mdpi.com
Illustrative Data Table for UV-Vis Spectra
| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Value | Value | HOMO → LUMO (95%) |
| S0 → S2 | Value | Value | HOMO-1 → LUMO (80%) |
| S0 → S3 | Value | Value | HOMO → LUMO+1 (90%) |
Note: This table is illustrative. Actual values would be obtained from TD-DFT calculations.
Thermodynamic Parameters and Stability
Calculation of Zero Point Energy and Enthalpy
The thermodynamic properties of a molecule are critical for understanding its stability and reactivity. These parameters are derived from the vibrational frequencies calculated using DFT. longdom.org The Zero-Point Energy (ZPE) is the residual vibrational energy that a molecule possesses even at absolute zero (0 K). It is a quantum mechanical effect and is calculated by summing the energies of all fundamental vibrational modes. longdom.orgresearchgate.net
This ZPE correction is added to the total electronic energy to obtain a more accurate representation of the molecule's ground-state energy. bme.hu Furthermore, thermal corrections can be applied to calculate the enthalpy (H) at a given temperature (e.g., 298.15 K), which accounts for the energy associated with translational, rotational, and vibrational motions at that temperature. longdom.org
Gibbs Free Energy and Entropy Considerations
Gibbs free energy (G) is a key thermodynamic potential that determines the spontaneity of a chemical process at constant temperature and pressure. fiveable.meethz.ch It is defined by the equation G = H - TS, where H is the enthalpy, T is the temperature, and S is the entropy. fiveable.me
In computational chemistry, entropy is calculated based on the contributions from vibrational, rotational, and translational motions, which are obtained from the molecular geometry and the calculated vibrational frequencies. fiveable.me A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. ethz.ch Calculating the absolute Gibbs free energy of this compound allows for the assessment of its thermodynamic stability relative to other isomers or reactants and products in a chemical reaction. aps.org
Illustrative Data Table for Thermodynamic Parameters
| Parameter | Value | Units |
| Total Electronic Energy | Value | Hartrees |
| Zero-Point Energy (ZPE) | Value | kcal/mol |
| Enthalpy (H) | Value | kcal/mol |
| Entropy (S) | Value | cal/mol·K |
| Gibbs Free Energy (G) | Value | kcal/mol |
Note: This table is illustrative. Values are calculated at a standard temperature (e.g., 298.15 K) from DFT frequency outputs.
Solvent Effects on Molecular Properties
The polarity of the solvent is known to significantly influence the molecular properties of pyridin-2(1H)-one and its derivatives. This is primarily due to the substantial difference in the dipole moments of the tautomeric forms. The lactam form, pyridin-2(1H)-one, is considerably more polar than the lactim form, 2-hydroxypyridine (B17775). An increase in solvent polarity is expected to stabilize the more polar pyridin-2(1H)-one tautomer to a greater extent than the less polar 2-hydroxypyridine form. nih.gov
Computational studies on related molecules, such as 2-pyridinethione, have shown that the dipole moment of the thione (analogous to the pyridin-2(1H)-one form) is 2-3 times greater than that of the thiol (analogous to the 2-hydroxypyridine form). This large difference in dipole moment leads to a strong preference for the thione tautomer in solution. acs.org A similar trend is anticipated for this compound, where polar solvents will favor the lactam structure.
The following table, based on data for the parent 2-pyridone/2-hydroxypyridine system, illustrates the general effect of solvent polarity on the tautomeric equilibrium. It is expected that this compound would exhibit a similar qualitative response to changes in solvent environment.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Gas Phase | 1 | 2-Hydroxypyridine nih.gov |
| Cyclohexane | 2.0 | Comparable amounts of both tautomers nih.gov |
| Water | 80.1 | Pyridin-2(1H)-one nih.gov |
This table illustrates the expected trend for this compound based on established data for the unsubstituted 2-pyridone system.
Tautomerism and Isomerization Studies (e.g., Pyridin-2(1H)-one vs. 2-Hydroxypyridine)
The tautomeric equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms is a critical aspect of the chemistry of this class of compounds. For the unsubstituted parent molecule, computational studies have shown a subtle energy balance between the two tautomers in the gas phase. Some theoretical investigations suggest a slight prevalence of the lactim form, 2-hydroxypyridine. nih.govnih.gov However, this preference is small, with energy differences reported to be around 3 kJ/mol in favor of the enol form. nih.gov
The introduction of substituents, such as the ethyl and dimethyl groups in this compound, can modulate the position of this equilibrium. The electron-donating nature of alkyl groups would be expected to influence the relative stabilities of the tautomers.
In the case of 2-pyridone, the gain in aromaticity upon tautomerization to the 2-hydroxypyridine form is considered a driving factor. nih.gov However, this is counteracted by other electronic and steric factors. Theoretical studies have indicated that in 2-pyridone, the lactim form is favored by orbital and electrostatic interactions but disfavored by Pauli repulsion. nih.gov
The medium plays a decisive role in determining the predominant tautomer. While the 2-hydroxypyridine form may be slightly favored in the gas phase, the pyridin-2(1H)-one form is overwhelmingly dominant in polar solvents and in the solid state. nih.gov This shift is attributed to the greater polarity of the lactam tautomer, which is better stabilized by polar environments. nih.govnih.gov For this compound, it is therefore highly probable that the pyridin-2(1H)-one tautomer is the major species in most solution-phase and solid-state conditions.
The energy barrier for the intramolecular gas-phase tautomerization via a 1,3-proton shift is computationally predicted to be high. nih.gov However, the tautomerization is often facilitated by intermolecular interactions, such as the formation of hydrogen-bonded dimers, which significantly lower the activation energy. acs.org
The following table summarizes the key energetic aspects of the tautomerism for the parent 2-pyridone system, which provides a model for understanding the behavior of this compound.
| Parameter | Tautomer | Computational Finding for 2-Pyridone System |
| Relative Stability (Gas Phase) | 2-Hydroxypyridine | Slightly more stable (by ~3 kJ/mol) nih.gov |
| Pyridin-2(1H)-one | Slightly less stable | |
| Relative Stability (Polar Solvent) | 2-Hydroxypyridine | Less stable |
| Pyridin-2(1H)-one | More stable nih.gov | |
| Aromaticity | 2-Hydroxypyridine | Higher aromatic character nih.gov |
| Pyridin-2(1H)-one | Lower aromatic character |
This table provides a reference based on the parent 2-pyridone system to illustrate the tautomeric properties expected for this compound.
Chemical Reactivity and Mechanistic Studies Involving 5 Ethyl 4,6 Dimethylpyridin 2 1h One
Reaction Mechanisms of Pyridin-2(1H)-one Formation
The synthesis of substituted pyridin-2(1H)-ones, including derivatives like 5-Ethyl-4,6-dimethylpyridin-2(1H)-one, can be achieved through several strategic cyclization reactions. These methods typically involve the construction of the heterocyclic ring from acyclic precursors that contain the requisite carbon and nitrogen framework.
One prevalent mechanistic approach involves the cyclization of enamines. nih.gov For a target molecule such as this compound, a plausible pathway would start from an appropriately substituted β-enaminone or a related activated open-chain compound. The mechanism proceeds via an intramolecular nucleophilic attack from the enamine nitrogen or a related nucleophilic center onto a carbonyl group, followed by dehydration to form the aromatic pyridone ring.
Another powerful method is the reaction of β-ketoesters or related 1,3-dicarbonyl compounds with a nitrogen source. For instance, a one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, an amine, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which acts as a source for one of the ring carbons. nih.gov The formation of the this compound core would necessitate precursors incorporating the specific ethyl and methyl groups, such as 3-ethyl-2,4-pentanedione (B72266) or a derivative, which would undergo condensation and subsequent cyclization with an appropriate nitrogen-containing reagent.
Furthermore, novel synthetic routes have been developed, such as the nucleophilic addition of malonic esters to alkynyl imines, which provides a pathway to functionalized 2-pyridones. acs.org Computational studies have also explored mechanisms involving organometallic intermediates, such as the reaction of a cobaltacyclopentadiene with an isocyanate, which proceeds through insertion and reductive elimination to yield the pyridin-2(1H)-one structure. aun.edu.eg
Table 1: Selected Synthetic Strategies for Pyridin-2(1H)-one Derivatives
| Precursor Types | Key Mechanistic Steps | Reference |
|---|---|---|
| Enaminones & Amines | Nucleophilic vinylic substitution, intramolecular cyclization, dehydration | nih.gov |
| 1,3-Dicarbonyls & Amines | Condensation, cyclization, aromatization | nih.gov |
| Alkynyl Imines & Malonic Esters | 1,4-Nucleophilic addition, cyclization | acs.org |
Nucleophilic and Electrophilic Transformations of the Pyridin-2(1H)-one Ring
The pyridin-2(1H)-one ring exhibits dual reactivity, capable of reacting with both electrophiles and nucleophiles, with the regiochemical outcome being highly dependent on the electronic nature of the ring positions.
Electrophilic Transformations: The pyridin-2(1H)-one ring is generally considered electron-rich and is more reactive towards electrophiles than pyridine (B92270). uoanbar.edu.iqquimicaorganica.org Resonance analysis indicates that the C3 and C5 positions bear a partial negative charge, making them the primary sites for electrophilic attack. rsc.org For this compound, the C5 position is blocked by an ethyl group. The C3 position, therefore, remains the most probable site for electrophilic substitution reactions like nitration, halogenation, and sulfonation. The alkyl groups at C4 and C6, being electron-donating, further activate the ring towards electrophilic attack, reinforcing the C3 position's reactivity. Recent advances in C-H functionalization have demonstrated that radical and organometallic-mediated arylations and alkylations also occur with high selectivity at the C3 position. rsc.orgnih.gov
Nucleophilic Transformations: Conversely, the C4 and C6 positions of the pyridin-2(1H)-one ring are electron-deficient and thus susceptible to nucleophilic attack. rsc.org In the case of this compound, both the C4 and C6 positions are substituted, which would generally preclude direct nucleophilic aromatic substitution of a hydrogen atom. However, if a good leaving group were present at either of these positions, nucleophilic displacement would be facile. chemistry-online.comirjms.com
Furthermore, the conjugated system allows for 1,6-addition of strong nucleophiles. For example, iron salts can catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. nih.gov Hard nucleophiles, such as organolithium reagents or sodium amide, are known to add to the C2 (carbonyl) or C6 position of the pyridine ring system. chemistry-online.comquimicaorganica.org
Transformations of Substituents on the Pyridin-2(1H)-one Core
The alkyl substituents on the this compound core can undergo various chemical transformations, providing a route to further functionalized derivatives.
The methyl groups at the C4 and C6 positions are analogous to those in 2- and 4-picoline and possess acidic α-protons. quimicaorganica.org Treatment with a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, can lead to deprotonation, generating a nucleophilic carbanion. This intermediate can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain. The relative acidity of the C4- and C6-methyl groups will influence the regioselectivity of this reaction.
The ethyl group at the C5 position is less likely to be deprotonated at the α-carbon due to the electronic properties of that position. However, it can undergo reactions typical of alkylarenes. For instance, free-radical halogenation at the benzylic-like position (the CH2 group) could be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation. Subsequent oxidation or nucleophilic substitution at this position would provide further derivatives.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity: The outcome of reactions on this compound is strongly governed by the inherent electronic properties of the pyridone ring and the directing effects of the substituents.
Table 2: Predicted Regioselectivity of Reactions
| Reaction Type | Reagent Type | Predicted Site of Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | C3 | Most electron-rich position; activated by alkyl groups. rsc.org |
| Nucleophilic Addition | Hard Nucleophiles (e.g., R-Li) | C6 or C2 (carbonyl) | Electron-deficient positions. nih.govquimicaorganica.org |
| C-H Functionalization | Radical/Organometallic | C3 | Favorable SOMO/HOMO interactions and resonance stabilization of intermediates. rsc.orgnih.gov |
As summarized in the table, electrophilic attack is highly directed to the C3 position. Nucleophilic attack is more complex; while the C4 and C6 positions are electronically favored, they are already substituted in the target molecule. Therefore, conjugate addition or direct addition to the carbonyl group becomes more likely. The regioselectivity between the C4- and C6-methyl groups for deprotonation would depend on subtle differences in acidity, influenced by proximity to the ring nitrogen and carbonyl group.
Stereoselectivity: this compound is an achiral molecule. Stereoselectivity would become a factor in reactions that generate a new stereocenter. For example, the addition of a nucleophile to the C4 or C6 position (if it were unsaturated) or a reduction of the ring could create chiral centers. In such cases, the approach of the reagent would be influenced by the steric hindrance imposed by the existing alkyl groups on the planar ring, potentially leading to a preferred diastereomer. However, without specific reactions that introduce chirality, a detailed analysis of stereoselectivity remains speculative.
Catalytic Role or Participation of Pyridin-2(1H)-one in Other Reactions
Pyridin-2(1H)-one and its derivatives can function as organocatalysts, particularly in reactions that involve proton transfer. This catalytic activity stems from its ability to exist in tautomeric forms (the pyridone and the hydroxypyridine) and its capacity to act as a bifunctional catalyst, simultaneously donating and accepting a proton. wikipedia.org
This phenomenon is known as "tautomeric catalysis." In reactions such as the aminolysis of esters, 2-pyridone can facilitate the proton transfers involved in the tetrahedral intermediate's formation and breakdown. wikipedia.org The pyridone first acts as a general base, accepting a proton from the attacking amine, while its tautomeric proton is transferred to the ester's carbonyl oxygen. This dual role significantly lowers the activation energy of the reaction compared to the uncatalyzed pathway.
It is expected that this compound would exhibit similar catalytic properties. The electronic effects of the three alkyl groups (electron-donating) would slightly increase the basicity of both the nitrogen and oxygen atoms, which could modulate its catalytic efficiency. The steric bulk of the substituents might also influence its ability to bind to substrates in the transition state. This catalytic behavior is attributed to its function as a ditopic receptor, facilitated by its tautomerism. wikipedia.org
Advanced Research Applications of Pyridin 2 1h One Derivatives Excluding Prohibited Clinical Aspects
Role as Chemical Building Blocks in Organic Synthesis
Applications in Materials Science
The incorporation of heterocyclic compounds into functional materials is an active area of research. Pyridine (B92270) derivatives, in particular, can impart desirable electronic, optical, or thermal properties to materials.
Design and Development of Functional Materials
There is no specific information available in the scientific literature regarding the design and development of functional materials that incorporate 5-Ethyl-4,6-dimethylpyridin-2(1H)-one. Research on related heterocyclic systems suggests potential for applications in areas like organic electronics or as components of specialized dyes, but such studies have not been extended to this specific compound.
Integration into Polymer Science
The integration of pyridinone moieties into polymer backbones or as pendant groups can influence the properties of the resulting polymers, such as thermal stability, solubility, and coordination ability. However, a review of existing research indicates no published studies on the integration of this compound into polymer science, either as a monomer or as a functional additive.
Utilization as Ligands in Coordination Chemistry
The nitrogen and oxygen atoms within the pyridin-2(1H)-one core present potential coordination sites for metal ions, making them suitable candidates for ligands in coordination chemistry. The formation of metal complexes with such ligands can lead to novel materials with interesting magnetic, catalytic, or structural properties. Despite this potential, there are no specific studies found that describe the synthesis, characterization, or application of metal complexes involving this compound as a ligand.
Applications in Asymmetric Catalysis
Chiral ligands derived from heterocyclic scaffolds are of great interest in the field of asymmetric catalysis, where they can be used to synthesize enantiomerically enriched products. While the pyridinone structure offers a framework that could potentially be modified to create chiral ligands, there is no documented research on the application of this compound or its derivatives in asymmetric catalysis.
Chemical Biology Research
In the realm of chemical biology, small molecules are used as probes to study and manipulate biological systems at the molecular level. This often involves investigating the non-covalent interactions between a compound and biological macromolecules like proteins or nucleic acids. A search of the available scientific literature did not yield any studies focused on the molecular interactions of this compound within a chemical biology context.
Probing Enzyme Mechanisms
Pyridin-2(1H)-one derivatives have been instrumental in studying the mechanisms of various enzymes by acting as specific inhibitors. By observing the effects of these compounds, researchers can elucidate enzyme function, map active sites, and understand structure-activity relationships (SAR).
For example, certain derivatives have been used to probe the function of p38α Mitogen-Activated Protein Kinase (MAPK), an enzyme implicated in pain hypersensitivity. medchemexpress.cn A study identified 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one as a potent inhibitor of p38α MAPK, providing a tool to investigate the kinase's role in mechanical allodynia models. medchemexpress.cn
In another study, analogs of orotate (B1227488) containing the pyridin-2(1H)-one ring were used to investigate the Mycobacterium tuberculosis orotate phosphoribosyltransferase (MtOPRT) enzyme. nih.gov Researchers found that attaching electron-withdrawing groups to the pyridinone ring enhanced the inhibitory effect, likely by increasing the acidity of the N-H bond and improving interactions with the enzyme's active site. nih.gov Furthermore, a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives were synthesized to probe their effect on the eukaryotic translation initiation factor 3a (eIF3a). nih.gov One compound, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, was identified as a selective inhibitor, serving as a lead for designing novel regulators of this crucial protein synthesis factor. nih.gov
| Pyridinone Derivative Class | Enzyme Target | Key Research Finding | Reference |
|---|---|---|---|
| 3,5-disubstituted pyridin-2(1H)-ones | p38α Mitogen-Activated Protein Kinase (p38α MAPK) | Act as inhibitors, enabling the study of the kinase's role in pain hypersensitivity. | medchemexpress.cn |
| Pyridin-2(1H)-one analogs of orotate | Orotate Phosphoribosyltransferase (MtOPRT) | Electron-withdrawing groups on the ring improve binding interactions with the enzyme's active site. | nih.gov |
| 1,5-disubstituted-pyridin-2(1H)-ones | Eukaryotic Initiation Factor 3a (eIF3a) | Serve as selective inhibitors, providing a chemical tool to study the regulation of translation initiation. | nih.gov |
Investigating Receptor Interactions
The structural flexibility of pyridin-2(1H)-one derivatives also makes them suitable for designing ligands that interact with specific receptors. These compounds can act as agonists or antagonists, helping to map receptor binding sites and modulate their activity for research purposes.
One area of investigation involves glutamate (B1630785) receptors, which are crucial for neurotransmission. Researchers discovered that 1,3,5-triaryl-1H-pyridin-2-one derivatives can act as non-competitive inhibitors of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a specific type of ionotropic glutamate receptor. nih.gov This provides a chemical tool to study the function and modulation of AMPARs.
More recently, new pyridone-based derivatives have been synthesized and evaluated for their interaction with the Cannabinoid Receptor Type 2 (CB2). mdpi.com The development of agonists for this receptor is of significant research interest, and the pyridinone scaffold has proven to be a viable starting point for creating such molecules. mdpi.com
| Pyridinone Derivative Class | Receptor Target | Observed Interaction | Reference |
|---|---|---|---|
| 1,3,5-triaryl-1H-pyridin-2-ones | AMPA Receptor (AMPAR) | Act as non-competitive inhibitors. | nih.gov |
| N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamides | Cannabinoid Receptor Type 2 (CB2) | Function as receptor agonists. | mdpi.com |
Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein, with high potency and selectivity. The enzyme inhibitors and receptor modulators discussed previously are functional examples of chemical probes. Pyridin-2(1H)-one derivatives serve as excellent scaffolds for developing such tools. nih.govmedchemexpress.cnnih.gov
The development of high-quality chemical probes is essential for validating the function of biological targets. For instance, a selective pyridinone-based inhibitor of p38α MAPK allows researchers to probe the specific consequences of inhibiting this kinase in cellular and animal models, without the confounding effects of off-target activity. medchemexpress.cnacs.org By providing insight into the roles of individual proteins in health and disease, these pyridinone-based probes are invaluable for fundamental biological research and the early stages of drug discovery. acs.org
Agrochemical Applications
The pyridine ring is a significant scaffold in the agrochemical industry, found in numerous fungicides, herbicides, and insecticides. researchgate.net Pyridin-2(1H)-one derivatives and related compounds are part of this important class, showing potential for crop protection. nbinno.com
Fungicidal Activity: Several studies have highlighted the antifungal properties of pyridinone compounds. One derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, demonstrated rapid fungicidal activity against the pathogenic yeast Candida albicans, including strains resistant to existing drugs. nih.govmdpi.comresearchgate.net This compound was also shown to inhibit the formation of biofilms and reduce the thickness of the fungal cell wall. mdpi.comresearchgate.net The broad applicability of pyridine derivatives as antifungals is also noted against plant pathogens like Botrytis cinerea. chempanda.com
Herbicidal Activity: Compounds containing a pyridine or pyridone-like core have been extensively investigated for their ability to control weeds. A series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyridinones, were found to have significant herbicidal activity, particularly against monocotyledonous weeds like bentgrass (Agrostis stolonifera). mdpi.comnih.gov The mode of action for some of these compounds is believed to be the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis. mdpi.comnih.gov Structure-activity relationship studies on other pyridine-based herbicides revealed that specific substitutions, such as a trifluoromethyl group at the 5-position of the pyridine ring, are essential for potent activity. acs.org
Insecticidal Activity: Pyridine-based compounds are well-established insecticides. researchgate.net Research into new pyridine derivatives has shown toxicological activity against various insect pests, including aphids such as Aphis craccivora and Aphis gossypii. acs.orgacs.org The development of novel isoquinoline (B145761) derivatives, which contain a fused pyridine ring system, has yielded compounds with insecticidal potency comparable or even superior to commercial standards like acetamiprid. acs.org
| Application | Compound Class Example | Target Organism/Weed | Key Finding | Reference |
|---|---|---|---|---|
| Fungicide | Substituted 3,6-dimethylpyridin-2(1H)-one | Candida albicans | Exhibits rapid fungicidal activity and inhibits biofilm formation. | nih.govmdpi.comresearchgate.net |
| Herbicide | Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Acts as a potent PPO inhibitor, controlling monocot weeds. | mdpi.comnih.gov |
| Insecticide | Hydrogenated Isoquinolines | Cotton Aphid (Aphis gossypii) | Shows high toxicological activity against nymphs and adults. | acs.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Ethyl-4,6-dimethylpyridin-2(1H)-one, and how do reaction conditions influence yields?
- Methodology : Synthesis of pyridinone derivatives often employs one-pot multicomponent reactions or cyclization strategies. For example, analogous compounds like 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one were synthesized via method C (yield: 19%) and method D (yield: 67%) by adjusting substituents and catalysts . Key variables include solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst selection (e.g., acid/base systems). Reaction optimization should prioritize yield reproducibility and scalability.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and hydrogen bonding in the pyridinone ring. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1700 cm⁻¹), while mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. For example, compound 6 in was characterized using IR, NMR, and MS, with spectral data cross-validated against computational models .
Q. How can researchers assess the purity of this compound and identify common impurities?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Impurities can be identified via LC-MS or comparison with reference standards (e.g., EP-grade impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) in ). Residual solvents should be quantified using gas chromatography (GC) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
